tert-butylN-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate
Description
tert-Butyl N-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protective group attached to an ethylamine side chain linked to a 3-amino-4-hydroxyphenyl aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group serves to protect amine functionalities during multi-step reactions . Its structural complexity—combining a polar aromatic moiety with a bulky tert-butyl group—confers unique physicochemical properties, including moderate solubility in organic solvents and stability under basic conditions.
Properties
IUPAC Name |
tert-butyl N-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(2,3)18-12(17)15-7-6-9-4-5-11(16)10(14)8-9/h4-5,8,16H,6-7,14H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGYSZZPOWGGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC(=C(C=C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Methodologies
Stepwise Construction of the Aromatic Core
For cases where the starting amine is unavailable, the phenyl ring may be functionalized sequentially. This approach involves nitration, reduction, and Boc protection steps.
Nitration and Reduction Strategy
Route :
- Starting Material : 4-Hydroxyphenethylamine.
- Nitration : Introduce a nitro group at position 3 using nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.
- Reduction : Catalytically hydrogenate the nitro group to an amine using H₂/Pd-C in ethanol.
- Boc Protection : As described in Section 1.1.
Critical Considerations :
- Regioselectivity : The hydroxyl group at position 4 directs nitration to the meta position (C3), ensuring correct substitution.
- Reduction Sensitivity : Catalytic hydrogenation must avoid over-reduction of the aromatic ring.
Data Table :
| Intermediate | Structure | Key Reaction | Conditions |
|---|---|---|---|
| 3-Nitro-4-hydroxyphenethylamine | C₈H₁₀N₂O₃ | Nitration of 4-hydroxyphenethylamine | HNO₃/H₂SO₄, 0°C |
| 3-Amino-4-hydroxyphenethylamine | C₈H₁₂N₂O | Hydrogenation of nitro group | H₂ (1 atm), Pd-C, EtOH |
Mixed Anhydride-Mediated Coupling (Patent-Inspired Method)
A method adapted from a Chinese patent (CN102020589B) employs mixed anhydride intermediates for carbamate formation. While originally designed for a different carbamate derivative, this approach is theoretically applicable to the target compound.
Procedure :
- Activation : React N-Boc-protected ethylamine with isobutyl chlorocarbonate (i-BuOCOCl) in the presence of N-methylmorpholine (NMM) to form a mixed anhydride.
- Coupling : Combine with 3-amino-4-hydroxyphenol in anhydrous ethyl acetate.
- Purification : Crystallize using hexane/ethyl acetate mixtures.
Advantages :
Limitations :
- Requires stringent anhydrous conditions.
- Potential side reactions with phenolic hydroxyl groups.
Optimization and Challenges
Protecting Group Management
The simultaneous presence of aromatic amine and hydroxyl groups complicates synthesis. Strategies include:
Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
- HPLC : Reverse-phase chromatography with UV detection at 254 nm.
- Melting Point : Literature values pending empirical determination.
Applications in Pharmaceutical Synthesis
tert-Butyl N-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate serves as a precursor for antiepileptic agents (e.g., lacosamide analogs) and kinase inhibitors. Its Boc group facilitates subsequent deprotection under mild acidic conditions, enabling modular synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that derivatives of tert-butylN-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate possess anti-inflammatory properties. In vivo studies using carrageenan-induced rat paw edema models showed that several synthesized compounds exhibited promising anti-inflammatory effects, with inhibition percentages ranging from 39% to over 54% compared to standard drugs like indomethacin . This suggests potential applications in treating inflammatory diseases.
Cancer Research
The compound has been investigated for its role in cancer therapy. Studies indicate that certain derivatives can inhibit the growth of pancreatic cancer cells by targeting specific histone deacetylases (HDACs). For example, a meta-substituted ethyl carbamate analog showed comparable potency against HDAC1 and HDAC2, indicating its potential as a therapeutic agent in oncology .
Study on Anti-inflammatory Activity
A series of experiments were conducted where different derivatives of this compound were synthesized and evaluated for their anti-inflammatory properties. The results indicated that compounds with specific substitutions on the aromatic ring exhibited enhanced activity compared to unmodified structures. The most promising candidates were further tested for their pharmacokinetic profiles and toxicity, revealing favorable characteristics for future development .
Cancer Cell Growth Inhibition
In another study, researchers synthesized a library of related compounds and assessed their ability to inhibit pancreatic cancer cell growth. The findings showed that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells through the modulation of HDAC activity . This highlights the compound's potential as a lead candidate for drug development targeting pancreatic cancer.
Data Summary Table
Mechanism of Action
The mechanism of action of tert-butylN-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . It may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamate Derivatives
Substituent-Driven Reactivity and Physicochemical Properties
The target compound’s 3-amino-4-hydroxyphenyl group distinguishes it from analogs with halogenated or electron-withdrawing substituents. Key comparisons include:
- Electronic Effects: The 3-amino-4-hydroxyphenyl group in the target compound provides hydrogen-bonding capacity, enhancing interactions with biological targets compared to halogenated analogs (e.g., chloro-benzimidazolone derivatives in ).
- Steric Hindrance : The tert-butyl group in the target compound imparts steric protection to the amine, reducing unintended side reactions—a feature shared with tosyloxyethyl derivatives .
Biological Activity
tert-butylN-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate is a carbamate compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: C13H19N O4, with a molecular weight of 253.29 g/mol. Its structure includes a tert-butyl group, a hydroxyphenyl moiety, and a carbamate functional group, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, effectively blocking substrate access. This interaction can lead to alterations in metabolic pathways, potentially resulting in therapeutic effects such as anti-inflammatory and anticancer properties.
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits various enzymes by forming covalent bonds with nucleophilic sites on proteins.
- Receptor Binding : It exhibits binding affinity through hydrogen bonding and hydrophobic interactions, enhancing its potential as a therapeutic agent.
Biological Activities
Research indicates that this compound may exhibit significant biological activities, including:
- Anti-inflammatory Effects : Studies have shown that derivatives of this compound can significantly inhibit inflammation in vivo. For instance, compounds related to it demonstrated inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .
- Anticancer Potential : The compound has been investigated for its ability to induce apoptosis in cancer cells through modulation of specific signaling pathways.
Case Studies
Several studies have highlighted the biological activities of this compound and its derivatives:
- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of synthesized carbamate derivatives using a carrageenan-induced rat paw edema model. The results indicated significant inhibition of edema, suggesting potential therapeutic applications in treating inflammatory diseases .
- Enzyme Interaction Studies : Research focused on the interaction of this compound with specific enzymes revealed that it could effectively inhibit enzyme activity related to cancer progression. This finding supports its potential use in developing anticancer therapies.
Comparative Analysis
The following table summarizes the biological activities and mechanisms observed for this compound and some structurally similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anti-inflammatory, Anticancer | Enzyme inhibition, Receptor binding |
| Derivative A | Moderate anti-inflammatory | Enzyme inhibition |
| Derivative B | High anticancer activity | Apoptosis induction |
Q & A
Q. What stability considerations apply to tert-butyl carbamates under varying pH conditions?
- Answer : The Boc group is stable in neutral/basic conditions but hydrolyzes under strong acids (e.g., HCl in dioxane). Stability assays in buffered solutions (pH 1–13) monitored by HPLC or NMR guide storage conditions (dry, inert atmosphere, -20°C) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of tert-butyl chloroformate.
- Characterization : Combine multiple techniques (e.g., NMR + X-ray) to resolve structural ambiguities.
- Data Contradictions : Cross-validate experimental results with computational models to confirm assignments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
